2,8-dimethyl-N-(propan-2-yl)-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide
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Overview
Description
2,8-dimethyl-N-(propan-2-yl)-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide is a complex organic compound with a unique structure that combines a benzothiazole ring with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-N-(propan-2-yl)-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a dihydrofuran derivative.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2,8-dimethyl-N-(propan-2-yl)-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological macromolecules.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The benzothiazole moiety is known for its pharmacological properties, which could be enhanced by the presence of the furan ring.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,8-dimethyl-N-(propan-2-yl)-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The benzothiazole ring could engage in π-π stacking interactions, while the furan ring might participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which also contain the benzothiazole ring but lack the furan ring.
Furan Derivatives: Compounds such as furfural, which contain the furan ring but lack the benzothiazole moiety.
Uniqueness
The uniqueness of 2,8-dimethyl-N-(propan-2-yl)-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide lies in its combined benzothiazole and furan rings, which provide a distinct set of chemical properties and potential applications. This dual-ring system can offer enhanced stability, reactivity, and biological activity compared to simpler analogs.
Properties
Molecular Formula |
C15H18N2O2S |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2,8-dimethyl-N-propan-2-yl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxamide |
InChI |
InChI=1S/C15H18N2O2S/c1-7(2)16-15(18)14-8(3)12-10(19-14)5-6-11-13(12)17-9(4)20-11/h7H,5-6H2,1-4H3,(H,16,18) |
InChI Key |
RTYDZCUHZDMXDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C3=C(CC2)SC(=N3)C)C(=O)NC(C)C |
Origin of Product |
United States |
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